molecular formula C26H33FO7 B12314592 [2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

Cat. No.: B12314592
M. Wt: 476.5 g/mol
InChI Key: GTECTIGXIMGLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 11,21-diacetate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its molecular formula C26H33FO7 and a molecular weight of 476.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone 11,21-diacetate is synthesized through the acetylation of betamethasone. The process involves the reaction of betamethasone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the selective acetylation at the 11 and 21 positions .

Industrial Production Methods: In industrial settings, the production of betamethasone 11,21-diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 11,21-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Betamethasone 11,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. Key molecular targets include NF-Kappa B and phospholipase A2 , which are involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: Betamethasone 11,21-diacetate is unique due to its dual acetylation at the 11 and 21 positions, which enhances its stability and modifies its pharmacokinetic properties compared to other derivatives. This structural modification can result in differences in potency, duration of action, and side effect profile .

Properties

Molecular Formula

C26H33FO7

Molecular Weight

476.5 g/mol

IUPAC Name

[2-(11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3

InChI Key

GTECTIGXIMGLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C

Origin of Product

United States

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